6-bromo-4-methoxy-7-methyl-1H-indole NMR spectroscopic data
6-bromo-4-methoxy-7-methyl-1H-indole NMR spectroscopic data
An In-Depth Technical Guide to the NMR Spectroscopic Signature of 6-bromo-4-methoxy-7-methyl-1H-indole
Introduction
For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 6-bromo-4-methoxy-7-methyl-1H-indole is a substituted indole, a privileged scaffold in medicinal chemistry. Its unique substitution pattern—featuring a halogen, an electron-donating methoxy group, and a methyl group—creates a distinct electronic and steric environment. Understanding the nuclear magnetic resonance (NMR) spectroscopic characteristics of this molecule is paramount for its identification, purity assessment, and the analysis of its derivatives.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for the coherent assignment of NMR signals. The structure and IUPAC numbering for 6-bromo-4-methoxy-7-methyl-1H-indole are presented below. This convention will be used throughout this guide.
Caption: Molecular structure and atom numbering of 6-bromo-4-methoxy-7-methyl-1H-indole.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the five types of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.
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N-H Proton (H-1): The indole N-H proton typically appears as a broad singlet due to rapid exchange and quadrupolar coupling with the nitrogen atom.[3] Its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it is expected around δ 8.0-8.5 ppm. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, it will shift significantly downfield to δ 10.5-11.5 ppm.[4]
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Pyrrole Protons (H-2, H-3):
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H-2: This proton is adjacent to the nitrogen atom. It is expected to resonate at approximately δ 7.2-7.4 ppm. It should appear as a triplet with a small coupling constant (J ≈ 2.5-3.0 Hz), arising from coupling to both H-3 and H-1.[5] Often, the coupling to H-1 is not well-resolved, leading to a broadened doublet or a triplet.
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H-3: This proton is beta to the nitrogen. It is predicted to be more shielded than H-2, resonating around δ 6.5-6.7 ppm. Like H-2, it should appear as a triplet (J ≈ 2.0-2.5 Hz) due to coupling with H-2 and H-1.
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Aromatic Proton (H-5): This is the sole proton on the benzene ring, and thus it will appear as a singlet. Its chemical environment is influenced by three groups: an ortho-methoxy group, a para-bromo group, and a meta-methyl group. The methoxy group is strongly electron-donating through resonance, which would shift the H-5 signal upfield. The bromine atom is electron-withdrawing inductively but weakly donating through resonance, leading to a net deshielding effect. The methyl group is weakly electron-donating. The dominant effect is the strong shielding from the ortho-methoxy group. Therefore, H-5 is predicted to appear relatively upfield for an aromatic proton, in the range of δ 6.8-7.0 ppm.
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Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet. The typical range for an aryl methoxy group is δ 3.8-4.0 ppm.[2]
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Methyl Protons (-CH₃): The three equivalent protons of the C-7 methyl group will also present as a sharp singlet. Attached to an aromatic ring, they are expected to resonate in the region of δ 2.3-2.5 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display 10 signals, corresponding to the 10 unique carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of substituents on the indole ring.[6]
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Pyrrole Carbons (C-2, C-3):
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C-2: Typically found around δ 122-125 ppm in substituted indoles.
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C-3: Shielded relative to C-2, expected around δ 102-105 ppm.
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Quaternary Pyrrole Carbons (C-3a, C-7a):
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C-7a: Adjacent to the nitrogen, predicted in the range of δ 135-138 ppm.
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C-3a: This carbon is influenced by the C-4 methoxy group and is expected around δ 128-131 ppm.
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Benzene Ring Carbons (C-4, C-5, C-6, C-7):
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C-4: Directly attached to the strongly electron-donating methoxy group, this carbon will be significantly deshielded and is predicted to be the most downfield of the benzene carbons, around δ 150-154 ppm.
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C-6: The carbon bearing the bromine atom. The electronegativity of bromine causes a downfield shift, but this is counteracted by the "heavy atom effect." The predicted chemical shift is in the range of δ 115-118 ppm.
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C-7: This carbon is attached to the methyl group and is ortho to the nitrogen. It is expected to be in the δ 118-121 ppm region.
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C-5: This carbon is ortho to the bromine and para to the methyl group. It is predicted to be around δ 112-115 ppm.
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Substituent Carbons (-OCH₃, -CH₃):
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-OCH₃: The methoxy carbon is expected at δ 55-57 ppm.
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-CH₃: The methyl carbon signal is predicted to be the most upfield, in the range of δ 12-15 ppm.
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Summary of Predicted NMR Data
The predicted spectral data are summarized in the tables below for easy reference.
Table 1: Predicted ¹H NMR Data for 6-bromo-4-methoxy-7-methyl-1H-indole (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | 8.0 - 8.5 | br s | - |
| H-2 | 7.2 - 7.4 | t | ~2.8 |
| H-3 | 6.5 - 6.7 | t | ~2.3 |
| H-5 | 6.8 - 7.0 | s | - |
| 4-OCH₃ | 3.8 - 4.0 | s | - |
| 7-CH₃ | 2.3 - 2.5 | s | - |
Table 2: Predicted ¹³C NMR Data for 6-bromo-4-methoxy-7-methyl-1H-indole (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 122 - 125 |
| C-3 | 102 - 105 |
| C-3a | 128 - 131 |
| C-4 | 150 - 154 |
| C-5 | 112 - 115 |
| C-6 | 115 - 118 |
| C-7 | 118 - 121 |
| C-7a | 135 - 138 |
| 4-OCH₃ | 55 - 57 |
| 7-CH₃ | 12 - 15 |
Key 2D NMR Correlations for Structural Verification
Two-dimensional NMR experiments are indispensable for confirming the predicted structure by establishing connectivity between atoms.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. The key expected correlation is between H-2 and H-3 , confirming the pyrrole ring's proton arrangement. A weaker correlation might also be observed between H-1 and H-2/H-3.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. It would be used to unambiguously assign the chemical shifts of C-2, C-3, C-5, the methoxy carbon, and the methyl carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule, as it reveals long-range (typically 2-3 bond) ¹H-¹³C correlations, allowing the connection of all molecular fragments.[7] The diagram below illustrates the most informative predicted HMBC correlations.
Caption: Key predicted HMBC correlations for structural confirmation.
Key HMBC Insights:
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The correlation from the methoxy protons to C-4 confirms the position of the methoxy group.
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The correlations from the methyl protons to C-7 , C-6 , and C-7a unambiguously place the methyl group at C-7.
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Correlations from H-5 to C-4 , C-6 , and C-7 confirm its position between the methoxy and bromo-substituted carbons.
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Correlations from H-2 and H-3 to the quaternary carbons C-3a and C-7a will solidify the assignment of the entire indole core.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for structural elucidation of 6-bromo-4-methoxy-7-methyl-1H-indole, the following protocol is recommended.
1. Sample Preparation:
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Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation.
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Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. CDCl₃ is a good first choice for general characterization. For observing N-H coupling and reducing exchange, DMSO-d₆ is recommended.[4]
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Concentration:
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Procedure: Weigh the sample accurately, dissolve it in the solvent within a clean vial, and then transfer the solution into a 5 mm NMR tube.
2. NMR Data Acquisition (400 MHz Spectrometer):
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Initial Setup: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks for a reference signal (e.g., residual solvent peak).
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¹H NMR:
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Pulse Program: Standard single-pulse (zg30 or similar).
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Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[9]
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Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.
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Number of Scans (NS): 8 to 16 scans, sufficient for a sample of this concentration.
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¹³C{¹H} NMR:
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Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30 or similar).
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Spectral Width: 0 to 220 ppm.
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Acquisition Time (AQ): 1-2 seconds.
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Relaxation Delay (D1): 2 seconds.
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Number of Scans (NS): 1024 to 4096 scans, depending on concentration. This is typically the longest experiment.
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-
2D COSY:
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Pulse Program: Standard gradient-selected COSY (cosygpqf or similar).
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Number of Scans (NS): 2 to 4 per increment.
-
-
2D HSQC:
-
Pulse Program: Gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3 or similar).
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¹J(CH) Coupling Constant: Set to an average of 145 Hz.
-
Number of Scans (NS): 2 to 4 per increment.
-
-
2D HMBC:
-
Pulse Program: Gradient-selected HMBC (hmbcgplpndqf or similar).
-
Long-Range Coupling Constant: Optimized for an average nJ(CH) of 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.
-
Number of Scans (NS): 4 to 16 per increment, as signal intensity can be low.
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3. Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve signal-to-noise or resolution.
-
Phase correct all spectra carefully.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃ at δ 77.16 ppm).
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Integrate the ¹H spectrum to confirm the proton ratios.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
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Prediction of ¹H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. Available at: [Link]
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Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study - ChemRxiv. Available at: [Link]
-
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Long-range heteronuclear correlation. Available at: [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. Available at: [Link]
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The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation - MDPI. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Available at: [Link]
-
2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Available at: [Link]
-
NMR acquisition parameters and qNMR - Nanalysis. Available at: [Link]
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